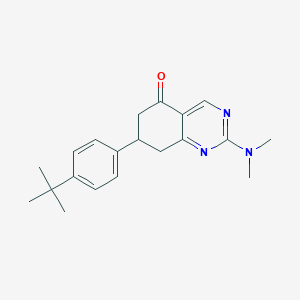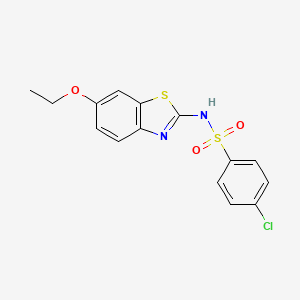![molecular formula C16H18N4O4S B10865828 2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10865828.png)
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, hydroxy, and methyl groups, as well as a sulfanyl group attached to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired pyrimidine derivative.
Introduction of Substituents: The ethyl, hydroxy, and methyl groups are introduced through selective alkylation and hydroxylation reactions. For example, ethylation can be achieved using ethyl iodide and a strong base like potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiourea as the nucleophile.
Formation of the Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the pyrimidine ring may mimic natural substrates or inhibitors of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-4-NITROPHENYL)ACETAMIDE
- 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-3-NITROPHENYL)ACETAMIDE
- 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-6-NITROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with the nitro-substituted acetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H18N4O4S/c1-4-12-10(3)17-16(19-15(12)22)25-8-14(21)18-13-7-11(20(23)24)6-5-9(13)2/h5-7H,4,8H2,1-3H3,(H,18,21)(H,17,19,22) |
InChI Key |
VGDAJZQPLJYFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10865747.png)
![1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10865751.png)
![4-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10865753.png)
![11-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865764.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865774.png)
![Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B10865779.png)

![3-{[2-(4-Hydroxyphenyl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10865789.png)
![2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid](/img/structure/B10865802.png)
![7-(1,3-benzothiazol-2-yl)-2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865816.png)

![2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B10865820.png)
